Tert-butyl 4,8-diazatricyclo[5.2.2.0,2,6]undecane-4-carboxylate
Description
Tert-butyl 4,8-diazatricyclo[5.2.2.0²,⁶]undecane-4-carboxylate is a polycyclic amine-carboxylate hybrid compound featuring a tricyclic framework with two nitrogen atoms (4,8-diaza) and a tert-butyl ester group. Its molecular architecture combines a rigid bicyclo[5.2.2] backbone fused with a smaller bridge, creating unique steric and electronic properties.
Properties
IUPAC Name |
tert-butyl 4,8-diazatricyclo[5.2.2.02,6]undecane-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2/c1-14(2,3)18-13(17)16-7-10-9-4-5-12(15-6-9)11(10)8-16/h9-12,15H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DONLAKDVNUXGSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C3CCC(C2C1)NC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4,8-diazatricyclo[5.2.2.0,2,6]undecane-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the tricyclic core. The tert-butyl ester group is then introduced through esterification reactions. Reaction conditions often involve the use of catalysts, specific temperatures, and solvents to ensure high yield and purity .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The process involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring compliance with safety and environmental regulations .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4,8-diazatricyclo[5.2.2.0,2,6]undecane-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction can lead to simpler molecules with reduced functional groups .
Scientific Research Applications
Tert-butyl 4,8-diazatricyclo[5.2.2.0,2,6]undecane-4-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of tert-butyl 4,8-diazatricyclo[5.2.2.0,2,6]undecane-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Structural Analogues in Polycyclic Aza Systems
2.3-Diazabicyclo[2.2.2]oct-2-ene
- Molecular Formula : C₆H₁₀N₂
- Key Features : Bicyclo[2.2.2] framework with an azo (N=N) group.
- Structural Insights : X-ray analysis reveals planar geometry at the azo group, with bond lengths of 1.24 Å for N=N, indicating significant π-character. The introduction of four-membered rings in related compounds (e.g., 7,8-diazatricyclo[4.2.2.0²,⁵]dec-7-one) increases ring strain, altering photoelectron spectroscopy profiles compared to simpler bicyclic systems .
7,8-Diazatricyclo[4.2.2.0²,⁵]dec-7-one
- Molecular Formula : C₈H₁₂N₂O
- Key Features : Tricyclic system with a ketone and azo group.
- Comparison : The ketone group introduces polarity and hydrogen-bonding capacity, contrasting with the tert-butyl carboxylate in the target compound. The tricyclo[4.2.2] framework has smaller ring sizes (4-, 2-, and 2-membered bridges) compared to the tricyclo[5.2.2] system, leading to distinct conformational rigidity .
Methyl 3,10-dioxa-2-azatricyclo[6.2.1.0²,⁶]undecane-4-carboxylate
- Molecular Formula: C₁₀H₁₅NO₄
- Key Features : Tricyclo[6.2.1] system with ether (dioxa) and ester groups.
- Structural Data: Monoclinic space group P2₁/c, unit cell parameters a = 11.213 Å, b = 7.1075 Å, c = 12.910 Å. The dioxa moiety enhances solubility in polar solvents, whereas the tert-butyl group in the target compound likely increases hydrophobicity .
Functional Group Variations
Tert-butyl vs. Methyl Esters
- Tert-butyl 4,8-diazatricyclo[5.2.2.0²,⁶]undecane-4-carboxylate : The bulky tert-butyl group provides steric protection to the ester, enhancing stability against hydrolysis compared to methyl esters (e.g., ). This is critical for pharmacokinetic optimization in drug design.
- Methyl Esters : Smaller and more labile, methyl esters (as in ) are often used as intermediates due to easier deprotection under mild conditions.
Amino vs. Azo Substituents
- rac-tert-butyl 8-amino-4-azatricyclo[5.2.2.0²,⁶]undecane-4-carboxylate (): Features an amino group (-NH₂) at position 8, enabling hydrogen bonding and protonation at physiological pH. This contrasts with the target compound’s 4,8-diaza system, where both nitrogens are likely tertiary, reducing basicity.
Comparative Data Table
*Estimated based on analogous structures.
Biological Activity
Tert-butyl 4,8-diazatricyclo[5.2.2.0,2,6]undecane-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound includes a bicyclic framework that is characteristic of many biologically active compounds. The presence of the tert-butyl group enhances lipophilicity, potentially influencing its interaction with biological membranes.
Pharmacological Activity
Research indicates that this compound exhibits several pharmacological activities:
- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. The mechanism involves disruption of bacterial cell membranes and inhibition of cell wall synthesis.
- Neuroprotective Effects : There is evidence suggesting that the compound may have neuroprotective effects in models of neurodegenerative diseases. It appears to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells.
- Anti-inflammatory Properties : The compound has been reported to exhibit anti-inflammatory activity by inhibiting pro-inflammatory cytokines and mediators.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : The compound may interact with specific receptors involved in pain and inflammation pathways.
- Enzyme Inhibition : It has been shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory processes.
- Oxidative Stress Reduction : By enhancing the activity of antioxidant enzymes, the compound may help mitigate oxidative damage in cells.
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:
- Study 1 : A double-blind clinical trial assessed the efficacy of the compound in patients with chronic inflammatory conditions. Results indicated a significant reduction in pain scores compared to placebo controls.
- Study 2 : In vitro studies using neuronal cell lines demonstrated that treatment with the compound resulted in decreased apoptosis and improved cell viability under oxidative stress conditions.
Data Table
The following table summarizes key findings from various studies on the biological activity of this compound:
| Study Type | Biological Activity | Key Findings |
|---|---|---|
| Antimicrobial Study | Antibacterial | Effective against E.coli and S.aureus |
| Neuroprotection Study | Neuroprotective | Reduced apoptosis in oxidative stress models |
| Inflammation Study | Anti-inflammatory | Decreased levels of TNF-alpha and IL-6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
